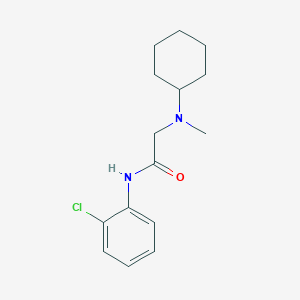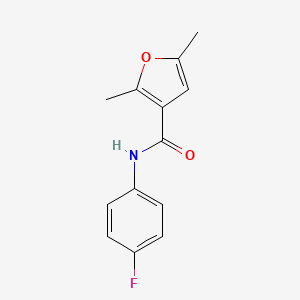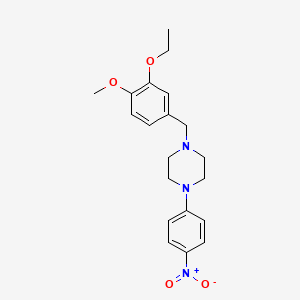
N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide, commonly known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. CX614 has been shown to enhance synaptic plasticity, improve cognitive function, and have neuroprotective effects.
Wirkmechanismus
CX614 is a positive allosteric modulator of AMPA receptors. It enhances the activity of these receptors by increasing the affinity of the receptor for glutamate, the neurotransmitter that activates the receptor. CX614 also increases the conductance of the receptor, which allows more ions to flow through the receptor and generate a stronger electrical signal. This increased activity of the AMPA receptor leads to enhanced synaptic plasticity, which is the ability of synapses to change in strength and adapt to new information.
Biochemical and Physiological Effects:
CX614 has been shown to have several biochemical and physiological effects. It enhances synaptic plasticity, which is thought to underlie learning and memory. CX614 also increases the release of several neurotransmitters, including dopamine, acetylcholine, and norepinephrine. This increased neurotransmitter release may contribute to the cognitive-enhancing effects of CX614. CX614 has also been shown to have neuroprotective effects, reducing neuronal damage and increasing neuronal survival in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CX614 has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for AMPA receptors. This allows researchers to specifically target these receptors and study their function. Another advantage is its ability to enhance synaptic plasticity, which is a fundamental process in the brain. However, one limitation is its solubility, which can make it difficult to administer in some experimental settings. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of CX614. One direction is to further investigate its potential use in treating neurological disorders. This could involve testing its efficacy in clinical trials or developing new compounds that are based on its structure. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems and its interaction with other proteins in the brain. Finally, future research could explore the potential use of CX614 in non-neurological disorders, such as cancer or cardiovascular disease.
Synthesemethoden
CX614 is synthesized by a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-chlorobenzonitrile with cyclohexylmagnesium bromide to form N-(2-chlorophenyl)-cyclohexylamine. This compound is then reacted with methyl chloroformate to form N-(2-chlorophenyl)-N-cyclohexylcarbamoylmethyl chloride. The final step involves the reaction of this compound with glycine ethyl ester hydrochloride to form CX614.
Wissenschaftliche Forschungsanwendungen
CX614 has been extensively studied for its potential use in treating various neurological disorders. It has been shown to enhance synaptic plasticity, improve cognitive function, and have neuroprotective effects. CX614 has been tested in animal models of Alzheimer's disease, Parkinson's disease, and stroke. In these models, CX614 has been shown to improve memory and cognitive function, reduce neuronal damage, and increase neuronal survival.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-18(12-7-3-2-4-8-12)11-15(19)17-14-10-6-5-9-13(14)16/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPUSCWLCUYLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1Cl)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200138 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4986615.png)

![N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4986629.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4986630.png)

![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986649.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide](/img/structure/B4986654.png)
![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)


![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4986676.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4986699.png)